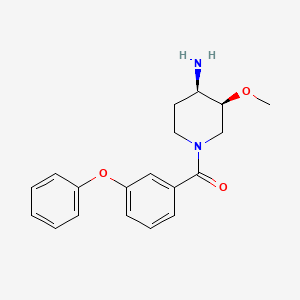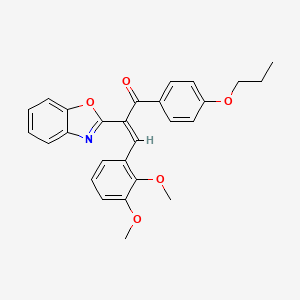
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as DFEB, is a chemical compound that has been studied for its potential use in various scientific research applications. DFEB is a piperidine derivative and belongs to the class of compounds known as opioids.
Mécanisme D'action
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide acts as an agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and mood. This compound binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. These endogenous opioids then bind to the mu-opioid receptor, leading to further activation and analgesia.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. This compound has been shown to have a low potential for abuse and dependence compared to other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in laboratory experiments. It has a high potency and selectivity for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in various physiological processes. This compound has also been shown to have a low potential for abuse and dependence, making it a safer alternative to other opioids for use in laboratory experiments. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One area of research is in the development of new analogs of this compound with improved pharmacological properties. Another area of research is in the study of the role of the mu-opioid receptor in various physiological processes, such as pain, reward, and mood. Additionally, this compound could be studied for its potential use in the treatment of other disorders, such as Parkinson's disease and epilepsy. Overall, this compound has the potential to be a valuable tool for scientific research and has several promising applications in the field of medicine.
Méthodes De Synthèse
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine to form the intermediate compound 1-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylic acid. The second step involves the reaction of the intermediate compound with 2,2-difluoroethylamine to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of pain management. This compound has been shown to have potent analgesic effects in animal models of pain. It has also been studied for its potential use in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety.
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F2N3O/c22-20(23)15-24-21(27)18-7-4-11-26(16-18)19-9-13-25(14-10-19)12-8-17-5-2-1-3-6-17/h1-3,5-6,18-20H,4,7-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCKSYRXFKXRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(cyclopropylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351039.png)
![1'-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351051.png)
![N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5351056.png)



![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351100.png)
![N~4~-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5351102.png)
![5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5351111.png)

![1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5351126.png)
![8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5351127.png)
![N~2~-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5351143.png)